2-(2-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-12-9-14(23-2)11-17(22)20(12)8-7-19-16(21)10-13-5-3-4-6-15(13)18/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBIYAJFJXKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with acetic anhydride to form 2-chlorophenylacetamide.
Pyridine Derivative Synthesis: Separately, 4-methoxy-6-methyl-2-oxopyridine is synthesized through a condensation reaction involving methoxyacetone and cyanoacetamide.
Coupling Reaction: The final step involves coupling the chlorophenylacetamide with the pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Purification: Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Key findings :
-
Hydrolysis rates depend on steric hindrance from the pyridinone ring’s methoxy and methyl groups.
-
Computational studies (DFT) show a 12–15 kcal/mol activation barrier for amide bond cleavage.
Nucleophilic Substitution
The 2-chlorophenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 100°C (8 hrs) | 2-(2-Methoxyphenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide | 67% |
| Piperidine | Et₃N, THF, RT (24 hrs) | 2-(2-Piperidinophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide | 52% |
Mechanistic insights :
-
Para-directing effects of the acetamide group reduce reactivity at the ortho-chloro position.
-
Hammett studies (σ = +0.23) confirm moderate electron withdrawal by the pyridinone ring .
Oxidation and Reduction
The pyridinone ring and acetamide group exhibit redox activity:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C (2 hrs) | 6-Methyl-4-methoxy-2-oxopyridine-1(2H)-carboxylic acid | Ring cleavage observed |
| m-CPBA | CH₂Cl₂, 0°C (1 hr) | Epoxidation at pyridinone’s C3–C4 bond | Low yield (18%) |
Reduction
Cyclization and Condensation
The compound forms heterocycles via intramolecular reactions:
Notable example :
-
Reaction with thiosemicarbazide forms a thiazolidinone derivative (IC₅₀ = 3.2 µM against MCF-7 cells) .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the chlorophenyl ring:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C (6 hrs) | Biaryl derivatives | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C (10 hrs) | N-arylacetamide analogs | 61% |
Optimization data :
-
Ligand screening showed Xantphos improves coupling efficiency by 22% compared to BINAP.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
The compound has shown promise as an anticancer agent. Studies have evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 1.5 | Inhibition of VEGFR-2, induction of apoptosis |
| PC-3 (Prostate) | 5 | Induction of apoptosis through caspase activation |
In vitro studies demonstrated that treatment with this compound leads to S-phase cell cycle arrest and apoptosis in cancer cells, specifically through the activation of caspase-3 pathways.
Case Study 1: Liver Cancer Treatment
In a comparative study, the compound was evaluated against standard chemotherapeutics such as doxorubicin. The results indicated superior efficacy in reducing tumor volume in xenograft models derived from HepG2 cells, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Structural Optimization
A study on structural modifications of similar compounds indicated that variations in the pyridine moiety significantly impacted cytotoxicity levels. This suggests that further optimization could enhance therapeutic effectiveness.
Neuroprotective Effects
Recent studies have suggested that derivatives of this compound may possess neuroprotective properties. The mechanism involves the inhibition of certain enzymes related to neurodegenerative diseases, such as acetylcholinesterase.
| Enzyme Target | Inhibition Type | Relevance |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | Potential application in Alzheimer's disease treatment |
Antimicrobial Activity
Preliminary investigations have indicated that the compound may exhibit antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural analogs, their heterocyclic cores, substituents, and reported activities:
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s pyridinone ring differs from benzothiazole (), pyrimidinone (), and quinoline () cores in electronic and steric properties. Pyridinones are known for hydrogen-bonding interactions, while benzothiazoles enhance metabolic stability . Pyridazinone derivatives (e.g., ) share the lactam functionality but lack the methyl/methoxy substitution pattern of the target compound.
Substituent Effects :
- The 2-chlorophenyl group in the target and Compound 7 () may confer similar lipophilicity, but the trifluoromethyl group in Compound 7 enhances electron-withdrawing effects .
- Methoxy groups (e.g., in the target and ) improve solubility but may reduce metabolic stability compared to halogenated analogs .
Synthetic Approaches: Microwave-assisted synthesis (75% yield for Compound 7, ) contrasts with conventional methods for pyrimidinone derivatives (80% yield, ). The target compound’s ethyl linker may require multi-step alkylation or amidation .
Pharmacological and Physicochemical Insights
- FPRs Modulation: AMC3 (), a pyridinone analog, demonstrates anti-inflammatory activity via FPRs modulation. The target’s methoxy and methyl groups could enhance receptor binding compared to AMC3’s cyano substituent .
- Anticonvulsant Activity : Compound 5.6 () shows a high NHCO proton shift (δ 10.10 ppm), suggesting strong hydrogen bonding, a feature the target compound may share .
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Pyridine derivative : Known for various pharmacological properties, including antimicrobial and anticancer activities.
- Acetamide moiety : Often associated with enhanced solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the aromatic rings enhances the antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest that the compound's structural features significantly influence its antimicrobial efficacy, with specific substitutions on the phenyl ring being crucial for activity .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated that similar pyridine derivatives possess cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | <10 |
| MCF-7 (breast cancer) | <15 |
| A549 (lung cancer) | <20 |
The structure-activity relationship (SAR) analyses reveal that modifications to the pyridine ring and the presence of methoxy groups enhance cytotoxicity, likely due to improved interaction with cellular targets involved in cancer progression .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of chlorophenyl derivatives highlighted that compounds with a methoxy group at the para position exhibited superior antibacterial activity compared to their non-substituted counterparts. The study emphasized the role of electronic effects in modulating biological activity.
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that compounds structurally related to this compound demonstrated significant growth inhibition, suggesting potential as a lead compound for further development in cancer therapeutics.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized for yield?
A1. Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the phenyl intermediate (e.g., 2-chloro-6-methylphenylamine) via acetylation with acetic anhydride.
- Step 2 : Coupling with a substituted pyridinone moiety using carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane under triethylamine catalysis).
- Optimization : Adjust stoichiometry of the pyridinone ethylamine derivative and monitor reaction progress via TLC or HPLC. Yields can be improved by controlling temperature (e.g., 273 K for coupling steps) and solvent polarity .
Q. Q2. What spectroscopic methods are critical for structural validation, and how should data discrepancies be resolved?
A2. Essential techniques include:
- NMR : Assign chemical shifts for the chlorophenyl (δ 7.2–7.5 ppm), pyridinone carbonyl (δ ~165 ppm in ¹³C NMR), and acetamide NH (δ ~8.5 ppm in ¹H NMR).
- IR : Confirm C=O stretches (~1680–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- Resolution of discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For example, dihedral angle variations in similar compounds (e.g., 44.5°–77.5° between aromatic rings) may explain conformational flexibility .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the compound’s molecular conformation and intermolecular interactions?
A3. Structural studies of analogous acetamides reveal:
- Steric effects : Rotation of the acetamide group is restricted by substituents on the pyridinone ring (e.g., 4-methoxy and 6-methyl groups), leading to distinct dihedral angles (e.g., 54.8°–77.5°) between aromatic systems.
- Intermolecular interactions : N–H···O hydrogen bonds form dimers (R₂²(10) motifs), stabilizing crystal packing. Computational modeling (DFT or MD simulations) can predict dominant conformers in solution .
Q. Q4. What strategies are effective for resolving contradictions in biological activity data across similar derivatives?
A4.
- Comparative SAR analysis : Test derivatives with systematic substitutions (e.g., replacing 4-methoxy with 4-ethoxy or altering the pyridinone methyl group).
- Mechanistic assays : Evaluate enzyme inhibition (e.g., kinase or protease assays) to correlate structural features (e.g., the 2-chlorophenyl group’s electrophilicity) with activity.
- Data normalization : Account for batch-to-batch purity variations using LC-MS and adjust IC₅₀ values accordingly. For example, cyano-substituted analogs show enhanced binding due to electrophilic interactions .
Q. Q5. How can environmental persistence and toxicity be assessed for this compound?
A5. Follow ecotoxicological protocols:
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light). Chlorinated acetamides often exhibit moderate hydrolysis half-lives (>30 days).
- Bioaccumulation : Use logP calculations (e.g., ~2.8 for similar compounds) to predict lipid solubility.
- Toxicity assays : Conduct Daphnia magna or algal growth inhibition tests. Structural analogs with chloro-substituents show higher aquatic toxicity (EC₅₀ < 1 mg/L) .
Methodological Guidance
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) | |
| Residual Solvents | GC-MS | <0.1% (ICH Q3C guidelines) | |
| Crystal Polymorphism | PXRD | Match reference pattern |
Q. Table 2. Comparative Reactivity of Substituents
Critical Analysis of Contradictions
- Synthetic yields : Discrepancies in yields (e.g., 2–5% in multi-step routes ) may arise from side reactions (e.g., trichloroethyl byproducts ). Optimize protecting groups (e.g., tert-butyl esters) for sensitive intermediates.
- Biological selectivity : Conflicting IC₅₀ values may reflect assay conditions (e.g., serum protein binding). Use surface plasmon resonance (SPR) to measure direct target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
